molecular formula C8H6ClF2NO B581945 N-(4-chloro-3,5-difluorophenyl)acetamide CAS No. 457-30-7

N-(4-chloro-3,5-difluorophenyl)acetamide

Cat. No.: B581945
CAS No.: 457-30-7
M. Wt: 205.589
InChI Key: CYAIADZKNAOZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-3,5-difluorophenyl)acetamide is a halogenated acetamide derivative characterized by a phenyl ring substituted with chlorine at the 4-position and fluorine atoms at the 3- and 5-positions. The acetamide group (-NHCOCH₃) is attached to the nitrogen atom of the aniline moiety. The combination of chloro and difluoro substituents likely influences its electronic properties, solubility, and biological interactions compared to related compounds.

Properties

IUPAC Name

N-(4-chloro-3,5-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO/c1-4(13)12-5-2-6(10)8(9)7(11)3-5/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAIADZKNAOZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681511
Record name N-(4-Chloro-3,5-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457-30-7
Record name N-(4-Chloro-3,5-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-(4-chloro-3,5-difluorophenyl)acetamide typically involves the acetylation of 4-chloro-3,5-difluoroaniline. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-(4-chloro-3,5-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chloro and difluoro groups in the compound make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3,5-difluoroaniline.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antiviral Properties : Research indicates that compounds similar to N-(4-chloro-3,5-difluorophenyl)acetamide may exhibit antiviral activity by targeting viral DNA polymerases. This property makes them candidates for developing new antiviral agents against herpes viruses .
  • Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity. Studies have shown that fluorinated compounds can modulate enzyme functions, which is crucial for drug development targeting metabolic pathways .

2. Organic Synthesis

  • Intermediate in Synthesis : this compound serves as an intermediate in synthesizing more complex organic molecules. Its reactive functional groups facilitate various chemical reactions such as oxidation, reduction, and substitution .

3. Biological Studies

  • Biochemical Interactions : The compound is being studied for its biological activity, including its interactions with receptors and enzymes. Understanding these interactions can lead to insights into its potential therapeutic effects.

Industrial Applications

1. Dyes and Pesticides

  • This compound is utilized in the production of dyes and pesticides due to its chemical stability and reactivity. The presence of halogen atoms enhances its efficacy as a biocide in agricultural applications.

2. Material Science

  • The compound's unique properties make it suitable for developing new materials with specific functionalities. Its incorporation into polymer matrices can enhance the material's performance characteristics.

Case Studies

Study Title Findings Relevance
Antiviral Activity of Fluorinated CompoundsCompounds similar to this compound showed promising antiviral effects against herpes viruses by inhibiting viral replication pathwaysHighlights the potential for developing new antiviral medications
Enzyme Interaction StudiesDemonstrated that this compound interacts with specific metabolic enzymes, affecting their activityProvides insights into the compound's mechanism of action in biological systems
Synthesis of Complex Organic MoleculesUtilized as an intermediate in synthesizing novel organic compounds with potential pharmaceutical applicationsIllustrates its role in advancing organic synthesis methodologies

Mechanism of Action

The mechanism of action of N-(4-chloro-3,5-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound’s acetyl, chloro, and difluoro groups contribute to its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or activate specific receptors, resulting in therapeutic or biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Findings Evidence Source
N-(4-Chloro-3,5-difluorophenyl)acetamide 4-Cl, 3-F, 5-F C₈H₅ClF₂NO 218.58* Hypothesized pesticidal/pharmacological use Extrapolated
2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide 4-Cl, 3,5-CH₃; phenoxy linkage C₁₇H₁₆ClFNO₂ 352.77 Potential pesticide (X-ray characterized)
N-(2-Bromo-4,5-difluorophenyl)acetamide 2-Br, 4-F, 5-F C₈H₆BrF₂NO 250.04 Pharmaceutical intermediate (high halogen content)
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-Cl, 4-OH C₈H₈ClNO₂ 199.61 Photodegradation product of paracetamol
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide 2,4-Cl; pyridinyl linkage C₁₄H₁₂Cl₂N₂O₂ 327.17 Synthetic auxin agonist (plant growth)

*Calculated based on atomic masses.

Key Observations:
  • Halogen Substitution: The presence of fluorine (electron-withdrawing) and chlorine (moderately electron-withdrawing) in this compound may enhance stability and lipophilicity compared to hydroxylated analogs like N-(3-chloro-4-hydroxyphenyl)acetamide .
  • Linkage Groups: Compounds with phenoxy or pyridinyl linkages (e.g., 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) demonstrate auxin-like activity in plants , whereas simple acetamide derivatives are more commonly associated with pesticidal or pharmaceutical roles .
Pesticidal Potential:

The difluoro and chloro substituents in this compound may similarly enhance pesticidal efficacy by increasing membrane permeability and resistance to metabolic degradation.

Pharmacological Relevance:

Compounds like N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide are synthesized as intermediates for carbazole-based pharmaceuticals, highlighting the role of chloroacetamides in drug discovery . The difluoro substitution in the target compound could modulate binding affinity in therapeutic targets compared to non-fluorinated analogs.

Physicochemical Properties

  • Crystallinity and Hydrogen Bonding : Dichloro-N-phenylacetamide derivatives (e.g., 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide) form infinite chains via N–H⋯O and C–H⋯O hydrogen bonds, influencing solubility and crystallinity . The fluorine atoms in this compound may reduce hydrogen-bonding capacity compared to hydroxylated analogs but improve thermal stability.

Biological Activity

N-(4-chloro-3,5-difluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative biological activity with similar compounds.

Chemical Structure and Properties

This compound features a phenyl ring substituted with chlorine and fluorine atoms, enhancing its lipophilicity and biological activity. The presence of an acetamide functional group contributes to its interaction with various biological targets.

Property Details
Molecular FormulaC9H8ClF2N
Molecular Weight205.62 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound's structure allows it to modulate various biochemical pathways by:

  • Inhibiting Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects.
  • Activating Receptors : It can also interact with specific receptors, influencing cellular responses.

For instance, studies indicate that the difluorophenyl substituent enhances binding affinity to hydrophobic pockets in proteins, potentially increasing the compound's efficacy against viral infections like HIV .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a comparative study of chloroacetamides:

  • Effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Moderate effectiveness against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans.

The compound's lipophilicity allows it to penetrate cell membranes effectively, enhancing its antimicrobial potential .

Antitumor Activity

This compound has shown promise in inhibiting tumor cell proliferation. In vitro studies on human cancer cell lines (e.g., HeLa) revealed that:

  • The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
  • Molecular docking studies suggest that the compound interacts with the epidermal growth factor receptor (EGFR), which is critical in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A SAR analysis highlights:

  • Substituents : Electron-withdrawing groups (like chlorine and fluorine) enhance activity compared to electron-donating groups.
  • Positioning : The position of substituents on the phenyl ring significantly affects the compound's reactivity and biological efficacy .

Case Studies

  • Antiviral Activity : A study indicated that compounds similar to this compound exhibited enhanced antiviral activity due to favorable interactions with hydrophobic amino acids in viral proteins .
  • Antimicrobial Testing : A series of chloroacetamides were tested against various pathogens, confirming that those with halogenated substituents showed superior antimicrobial effects due to their ability to disrupt bacterial membranes effectively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.